molecular formula C12H20N2O B2886797 N-[[1-(Dimethylamino)cyclobutyl]methyl]-N-methylbut-2-ynamide CAS No. 2411238-35-0

N-[[1-(Dimethylamino)cyclobutyl]methyl]-N-methylbut-2-ynamide

Cat. No.: B2886797
CAS No.: 2411238-35-0
M. Wt: 208.305
InChI Key: HACQJTGJBFGKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[1-(Dimethylamino)cyclobutyl]methyl]-N-methylbut-2-ynamide is a synthetic organic compound characterized by its unique cyclobutyl and but-2-ynamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(Dimethylamino)cyclobutyl]methyl]-N-methylbut-2-ynamide typically involves the reaction of cyclobutylmethylamine with dimethylamine and but-2-ynoic acid. The reaction is carried out under controlled conditions, often requiring the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and high throughput. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(Dimethylamino)cyclobutyl]methyl]-N-methylbut-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[[1-(Dimethylamino)cyclobutyl]methyl]-N-methylbut-2-ynamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-(Dimethylamino)cyclobutyl]methyl]-N-methylbut-2-ynamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[1-(Dimethylamino)cyclobutyl]methyl]-N-methylbut-2-ynamide is unique due to its cyclobutyl ring and but-2-ynamide structure, which confer distinct chemical and physical properties

Properties

IUPAC Name

N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methylbut-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-5-7-11(15)14(4)10-12(13(2)3)8-6-9-12/h6,8-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACQJTGJBFGKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(C)CC1(CCC1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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